- Reduction of arylcarbonyl using zinc dust in acetic acidBulletin of the Chemical Society of Japan, 1995, 68(1), 282-4,
Cas no 90-63-1 (1-Hydroxy-1-phenylpropan-2-one)

90-63-1 structure
Produktname:1-Hydroxy-1-phenylpropan-2-one
1-Hydroxy-1-phenylpropan-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Hydroxy-1-phenyl-2-propanone
- 1-hydroxy-1-phenylacetone
- 1-Hydroxy-1-phenylpropan-2-one
- 2-Propanone,1-hydroxy-1-phenyl-
- L-PHENYLACETYLCARBINOL
- 1-hydoxy-1-phenylpropan-2-one
- 1-hydroxy-1-phenylpropanone
- 1-Phenyl-1-hydroxypropan-2-one
- 1-Phenyl-2-oxo-1-propanol
- 1-Phenylacetylcarbinol
- Phenylacetylcarbinol
- 1-Hydroxy-2-oxo-1-phenylpropane
- (+/-)-phenylacetylcarbinol
- ZBFFNPODXBJBPW-UHFFFAOYSA-N
- 1-Hydroxy-1-phenylacetone #
- Ephedrine Impurity A (Racemic)
- 1-Hydroxy,1-phenyl-2-propanone
- 2-Propanone, 1-hydroxy-1-phenyl-
- NSC404583
- 5136AJ
- 1-Hydroxy-1-phenyl-2-propanone (ACI)
- NSC 404583
- α-Hydroxybenzyl methyl ketone
- CHEMBL321266
- PHENYLACETYLCARBINOL, (+/-)-
- MFCD03792883
- InChI=1/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H
- NSC-404583
- NS-01150
- SY028287
- L-phenyl acetyl carbinol
- 90-63-1
- .ALPHA.-HYDROXYBENZYL METHYL KETONE
- UNII-549MDP6U9F
- AC1336
- CS-0186348
- CHEBI:149767
- AI3-20452
- AMPHETAMINE HYDROXY KEYTONE DERIVATIVE
- SCHEMBL26259
- NS00003919
- Q413710
- EINECS 202-006-0
- AKOS006276148
- EN300-1590241
- 549MDP6U9F
- DTXSID50861683
-
- MDL: MFCD03792883
- Inchi: 1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3
- InChI-Schlüssel: ZBFFNPODXBJBPW-UHFFFAOYSA-N
- Lächelt: O=C(C(C1C=CC=CC=1)O)C
Berechnete Eigenschaften
- Genaue Masse: 150.06800
- Monoisotopenmasse: 150.068
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 2
- Komplexität: 137
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 37.3
Experimentelle Eigenschaften
- Dichte: 1.119
- Siedepunkt: 253 ºC
- Flammpunkt: 105 ºC
- PSA: 37.30000
- LogP: 1.30900
1-Hydroxy-1-phenylpropan-2-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D781865-1g |
1-Hydroxy-1-phenyl-2-propanone |
90-63-1 | 95% | 1g |
$460 | 2024-07-20 | |
Enamine | EN300-1590241-10.0g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 10g |
$2418.0 | 2023-06-04 | ||
Enamine | EN300-1590241-0.25g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 0.25g |
$197.0 | 2023-06-04 | ||
Enamine | EN300-1590241-1.0g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 1g |
$398.0 | 2023-06-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H14050-1g |
1-Hydroxy-1-phenylpropan-2-one |
90-63-1 | 95% | 1g |
¥2658.0 | 2023-09-07 | |
Enamine | EN300-1590241-0.05g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 0.05g |
$92.0 | 2023-06-04 | ||
Enamine | EN300-1590241-2.5g |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 2.5g |
$735.0 | 2023-06-04 | ||
OTAVAchemicals | 3355149-250MG |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 95% | 250MG |
$309 | 2023-07-10 | |
Enamine | EN300-1590241-50mg |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 50mg |
$92.0 | 2023-09-23 | ||
Enamine | EN300-1590241-1000mg |
1-hydroxy-1-phenylpropan-2-one |
90-63-1 | 1000mg |
$398.0 | 2023-09-23 |
1-Hydroxy-1-phenylpropan-2-one Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Herstellungsverfahren 3
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Acetone , N-methylmorpholine N-oxide , Sulfuric acid , Osmium tetroxide Solvents: Water
Referenz
- α-Hydroxylation of enolates and silyl enol ethersOrganic Reactions (Hoboken, 2003, 62,,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Samarium iodide (SmI2) Catalysts: Nickel iodide (NiI2) Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Nucleophilic acylation of esters by acid chlorides mediated by samarium diiodide: formation and use of samarium enediolatesTetrahedron Letters, 1997, 38(41), 7183-7186,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Methanol ; 30 min, 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 5 h, 0 °C
1.3 Reagents: Potassium bicarbonate , Hydrogen peroxide , Potassium bifluoride Solvents: Methanol , Tetrahydrofuran , Water ; 3 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
Referenz
- Iron-Catalyzed Regiodivergent Alkyne HydrosilylationJournal of the American Chemical Society, 2020, 142(39), 16894-16902,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: (3-Aminopropyl)triethoxysilane (reaction product with montmorillonite and palladium complex) , Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) (reaction product with (aminopropyl)triethoxysilane and palladium complex) , Bis(benzeneacetonitrile)dichloropalladium (reaction product with (3-aminopropyl)triethoxysilane and montmorillonite) Solvents: Ethanol
Referenz
- Selective reductions of aromatic carbonyls and nitrobenzene by a new interlamellar montmorillonite-silylamine-palladium(II) catalystJournal of Molecular Catalysis, 1989, 49(2),,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 10 min, -40 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 20 min, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; -78 °C
Referenz
- Formation of α-hydroxyketones via irregular Wittig reactionTetrahedron Letters, 2009, 50(12), 1276-1278,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hexamethylphosphoramide , Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referenz
- Addition and substitution reactions of nitrile-stabilized carbanionsOrganic Reactions (Hoboken, 1984, 31,,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Dibenzyl , Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 1 h, rt → 70 °C
1.2 Reagents: Acetic acid
1.2 Reagents: Acetic acid
Referenz
- Chemoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions: Importance of the Fused Ring in Triazolium SaltsJournal of the American Chemical Society, 2014, 136(21), 7539-7542,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Water Solvents: Water
Referenz
- The chlorination of propiophenone; determination of pKa value and of the course of the reactionCanadian Journal of Chemistry, 1990, 68(11), 2060-9,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Acetonitrile
Referenz
- Deprotection of carbonyl groups by anodic oxidation of dithioacetals. A key step in the synthesis of α-diones, α-ketols and chiral synthonsTetrahedron Letters, 1990, 31(18), 2599-602,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
1.2 Reagents: Dimethyldioxirane Solvents: Acetone
Referenz
- Highly efficient hydroxylation of carbonyl compounds with dimethyldioxiraneChemische Berichte, 1991, 124(10), 2369-72,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate Catalysts: Rhodium, tetrakis[μ-[N-(3,4-dihydro-2H-pyrrol-5-yl-κN)methanesulfonamidato-κN]]d… Solvents: Dichloromethane , Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
1.2 Reagents: tert-Butyl hydroperoxide Solvents: Water ; 24 h, 40 °C
Referenz
- Selective oxidation of benzylic, allylic and propargylic alcohols using dirhodium (II) tetraamidinate as catalyst and aqueous tert-butyl hydroperoxide as oxidantApplied Organometallic Chemistry, 2015, 29(4), 254-258,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Dowex 50W Solvents: Water
Referenz
- Ion exchange resin-mediated hydrolytic cleavage of α-nitro epoxides. Simple one-pot synthesis of α-hydroxy ketonesSynthetic Communications, 1992, 22(11), 1523-8,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Methanol ; 2 h, rt
Referenz
- Hyphenating the Curtius rearrangement with Morita-Baylis-Hillman adducts: synthesis of biologically active acyloins and vicinal amino alcoholsJournal of the Brazilian Chemical Society, 2011, 22(8), 1568-1584,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; rt; 4 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, cooled
Referenz
- Stereoselective synthesis of norephedrine and norpseudoephedrine by using asymmetric transfer hydrogenation accompanied by dynamic kinetic resolutionJournal of Organic Chemistry, 2012, 77(12), 5454-5460,
Herstellungsverfahren 18
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Catalysts: 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophen… Solvents: Dichloromethane ; 0.5 - 8 h, 70 °C
Referenz
- 1,2,4-Triazolo[4,3-a]pyridinium, 5,6,7,8-tetrahydro-2-(2,3,4,5,6-pentafluorophenyl)-, tetrafluoroboratee-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-2,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Carbon disulfide , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 5 min, 0 °C
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
1.2 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Water ; 5 min, 0 °C; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: 2-Methyltetrahydrofuran , Water ; 0 °C; 3 h, rt
Referenz
- Sequential Reduction of Nitroalkanes Mediated by CS2 and Amidine/Guanidine Bases: A Controllable Nef ReactionOrganic Letters, 2019, 21(22), 8893-8898,
1-Hydroxy-1-phenylpropan-2-one Raw materials
- 1-Phenyl-1,2-propanediol (Mixture of Diastereomers)
- 2-Propanone,1-hydroxy-1-phenyl-, oxime
- Methylmagnesium Iodide (3.0 M in Diethyl ether)
- Benzene, [[(1E)-1-methyl-2-phenylethenyl]silyl]-
- 2-PROPANONE, 1-[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]-1-PHENYL-
- Borate(1-),tetrafluoro-
- 2-Hydroxy-1-phenyl-1-propanone
- 2-Phenyl-2-(trimethylsilyl)oxyacetonitrile (90%)
- Oxirane, 2-methyl-2-nitro-3-phenyl-
- (E)-trimethyl(1-phenylprop-1-en-2-yloxy)silane
- 2-Oxiranol, 2-methyl-3-phenyl-, 2-formate
- Phosphonium, (1-methoxyethyl)triphenyl-
- 1-Phenylpropane-1,2-dione
- Benzoyl chloride
- Benzaldehyde
- 2-(1-ethoxyethoxy)propanenitrile
- 4-[(2-Methyl-1,3-dithian-2-yl)methyl]phenol
1-Hydroxy-1-phenylpropan-2-one Preparation Products
1-Hydroxy-1-phenylpropan-2-one Verwandte Literatur
-
Valentin K?hler,Nicholas J. Turner Chem. Commun. 2015 51 450
-
Moritz Doeker,Laura Grabowski,D?rte Rother,Andreas Jupke Green Chem. 2022 24 295
-
Verena Thiel,Thorsten Brinkhoff,Jeroen S. Dickschat,Susanne Wickel,J?rg Grunenberg,Irene Wagner-D?bler,Meinhard Simon,Stefan Schulz Org. Biomol. Chem. 2010 8 234
-
Lukas Muschallik,Denise Molinnus,Melanie Jablonski,Carina Ronja Kipp,Johannes Bongaerts,Martina Pohl,Torsten Wagner,Michael J. Sch?ning,Thorsten Selmer,Petra Siegert RSC Adv. 2020 10 12206
-
Justyna Kulig,Robert C. Simon,Christopher A. Rose,Syed Masood Husain,Matthias H?ckh,Steffen Lüdeke,Kirsten Zeitler,Wolfgang Kroutil,Martina Pohl,D?rte Rother Catal. Sci. Technol. 2012 2 1580
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one

Reinheit:99%/99%
Menge:250mg/1g
Preis ($):162.0/325.0
atkchemica
(CAS:90-63-1)1-Hydroxy-1-phenylpropan-2-one

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung